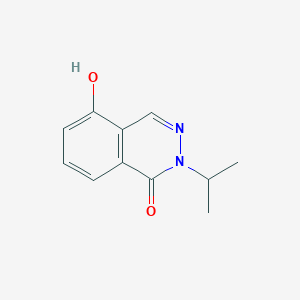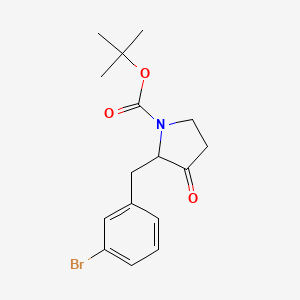![molecular formula C12H18O3 B13153439 Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)
Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3’-methylspiro[bicyclo[222]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure This compound is part of the bicyclo[222]octane family, which is known for its rigid and stable molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.2]octane core. Subsequent functionalization steps introduce the oxirane ring and the carboxylate group. Reaction conditions often include the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl groups and the oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include diols, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro and bicyclic systems.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: The compound’s reactivity and stability make it a potential lead compound for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its rigid and stable structure.
Wirkmechanismus
The mechanism by which Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The bicyclo[2.2.2]octane core provides a rigid scaffold that can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylbicyclo[2.2.2]octane: Shares the bicyclo[2.2.2]octane core but lacks the oxirane and carboxylate groups.
5-methylspiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-6-one: Contains a spiro structure with a dioxolan ring instead of an oxirane ring.
Uniqueness
Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is unique due to the combination of its spiro structure, oxirane ring, and carboxylate group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H18O3 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
methyl 2'-methylspiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-11(10(13)14-2)12(15-11)7-8-3-5-9(12)6-4-8/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
SVDYPLKGTRKPAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(O1)CC3CCC2CC3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)


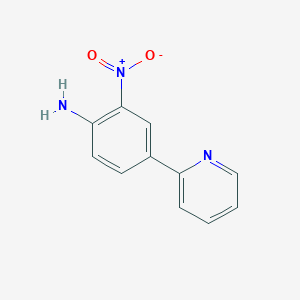

![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
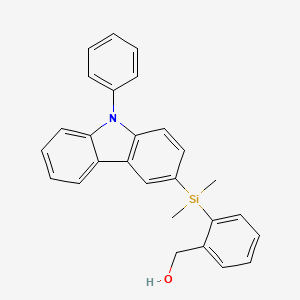
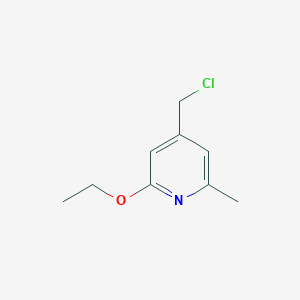
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
